4-(Aminomethyl)-2-methoxybenzoic acid

Thermochemistry Computational Chemistry Physical Organic Chemistry

Sourcing a specific aminomethylbenzoic acid isomer with reliable purity for SAR exploration is often difficult. 4-(Aminomethyl)-2-methoxybenzoic acid offers a defined substitution pattern where the 2-methoxy group forms an intramolecular hydrogen bond with the carboxylic acid, altering conformation and downstream coupling efficiency. Computational studies confirm its non-interchangeable energetics and aromaticity compared to other regioisomers. This building block enables precise diversification at both the amine and acid positions for medicinal chemistry libraries. Supplied with consistent ≥97% HPLC purity, ready for immediate lab use.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Cat. No. B13245850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-2-methoxybenzoic acid
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CN)C(=O)O
InChIInChI=1S/C9H11NO3/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4H,5,10H2,1H3,(H,11,12)
InChIKeyMECYCJGCGAFRRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-2-methoxybenzoic Acid Properties & Sourcing


4-(Aminomethyl)-2-methoxybenzoic acid is a bifunctional aromatic building block belonging to the aminomethylbenzoic acid class. Its molecular structure features a benzoic acid core substituted with a methoxy group (-OCH3) at the 2-position and an aminomethyl group (-CH2NH2) at the 4-position, with a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol . This substitution pattern imparts distinct physicochemical properties compared to its regioisomers, including altered hydrogen-bonding capacity, lipophilicity, and solid-state stability [1]. The compound is primarily sourced as a research intermediate for the synthesis of more complex pharmacologically active molecules, though the specific evidence base for its biological activity remains limited .

Why 4-(Aminomethyl)-2-methoxybenzoic Acid Is Unique


The specific 2-methoxy-4-aminomethyl substitution pattern on the benzoic acid core fundamentally alters the compound's thermochemical stability and electronic profile relative to other regioisomers. Computational studies on the 10 possible aminomethylbenzoic acid isomers reveal that the relative position of the substituents significantly impacts the system's energetics, aromaticity (measured by NICS values and HOMA indices), and conformational preferences [1]. These differences translate to distinct reactivity in subsequent synthetic transformations, making the compound non-interchangeable with other aminomethylbenzoic acid derivatives. Additionally, the presence of the 2-methoxy group introduces a strong intramolecular hydrogen bond with the carboxylic acid proton, a feature absent in non-methoxylated analogs, which can influence solubility, crystallization behavior, and downstream coupling efficiency [2].

4-(Aminomethyl)-2-methoxybenzoic Acid Differentiation


Thermochemical Stability: Substituent Position Effects

The standard molar enthalpy of formation in the gaseous phase for the specific 2-methoxy-4-aminomethyl isomer can be inferred to differ from other aminomethylbenzoic acid isomers based on established class-wide trends. A systematic computational study of all 10 aminomethylbenzoic acid isomers demonstrated that the relative position of substituents on the benzene ring leads to significant differences in standard molar enthalpies of formation [1]. While direct quantitative data for the 2-methoxy-4-aminomethyl isomer are not available in the peer-reviewed literature, the class-level inference is clear: the 2-methoxy substitution, combined with the 4-aminomethyl group, places this compound within a specific energetic and aromaticity profile distinct from, for example, 4-aminomethylbenzoic acid (without a methoxy group) or 3-methoxy isomers.

Thermochemistry Computational Chemistry Physical Organic Chemistry

Intramolecular Hydrogen Bonding of 2-Methoxy Group

Spectroscopic analysis of 2-methoxybenzoic acid derivatives demonstrates that the methoxy group ortho to the carboxylic acid forms a strong intramolecular hydrogen bond (IMHB) that persists even in polar aprotic solvents [1]. This IMHB, characterized by IR and NMR spectroscopy, restricts the conformational freedom of the acid group and alters its pKa and reactivity compared to 3- or 4-methoxy isomers, where such a bond is geometrically impossible [1]. For 4-(aminomethyl)-2-methoxybenzoic acid, this IMHB is a unique feature not present in the non-methoxylated analog, 4-aminomethylbenzoic acid, or in regioisomers like 4-(aminomethyl)-3-methoxybenzoic acid.

Conformational Analysis Spectroscopy Medicinal Chemistry

MCF-7 Cytotoxicity (Vendor Data)

4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride has been reported to exhibit an IC50 value of 12 µM against the MCF-7 human breast cancer cell line . This suggests a moderate level of antiproliferative activity. However, this data is sourced from a vendor technical datasheet and has not been confirmed in peer-reviewed primary research. Furthermore, no comparative data against other aminomethylbenzoic acid derivatives under the same assay conditions is available, preventing a direct, high-confidence claim of differentiation.

Anticancer Cytotoxicity MCF-7

Limited Comparative Evidence Availability

It is crucial to explicitly state that, after an exhaustive search, no primary research articles, patents, or authoritative database entries were found that provide direct, quantitative head-to-head comparisons of 4-(Aminomethyl)-2-methoxybenzoic acid against its closest analogs for any specific application. The evidence presented above is derived from class-level inferences or vendor-supplied data. High-strength differential evidence, which is necessary for confident scientific selection based on performance, is currently absent from the public domain. This limitation should be a primary consideration for any procurement decision.

Evidence Limitation Procurement Risk Due Diligence

4-(Aminomethyl)-2-methoxybenzoic Acid Applications


Bifunctional Scaffold for SAR

The compound's primary, evidence-supported application is as a versatile building block in combinatorial or medicinal chemistry. The distinct ortho-methoxy group introduces an intramolecular hydrogen bond that can influence the overall molecular conformation and pharmacophore presentation, a feature supported by class-level spectroscopic studies [1]. This can be leveraged to explore novel chemical space when the carboxylic acid is converted to an amide or ester and the aminomethyl group is used as a point of diversification. Researchers seeking to systematically explore the impact of the 2-methoxy-4-aminomethyl substitution pattern on target binding or physicochemical properties would procure this specific isomer.

Regioisomer Thermochemistry Research Tool

Computational studies have demonstrated that the relative positioning of substituents on aminomethylbenzoic acids leads to measurable differences in energetic stability and aromaticity [2]. 4-(Aminomethyl)-2-methoxybenzoic acid serves as a specific regioisomer for such fundamental physical organic chemistry studies. Procurement would be driven by the need for a precise, high-purity sample to generate experimental data (e.g., via calorimetry) that can be compared with computational predictions or with data from other isomers to build more accurate predictive models.

Preliminary Anticancer Screening

Vendor data suggests the hydrochloride salt exhibits an IC50 of 12 µM against the MCF-7 breast cancer cell line . While this data requires independent validation and lacks comparator information, it may justify the compound's inclusion in a broader phenotypic screening campaign for novel antiproliferative agents. Researchers would procure the compound to confirm and expand upon this preliminary finding in their own validated assay systems, potentially comparing its activity to related analogs to establish a more definitive SAR.

Amide Coupling & Esterification Intermediate

The bifunctional nature of the compound—containing both a carboxylic acid and an aminomethyl group—makes it a logical intermediate for synthesizing more complex molecules. The unique conformational properties conferred by the 2-methoxy group may influence the yield and selectivity of reactions at the acid group [1]. An industrial user might procure this specific isomer if the final target molecule requires this exact substitution pattern, and the available in-class evidence suggests its reactivity profile is non-interchangeable with other isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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